molecular formula C15H16ClNO B2672418 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol CAS No. 56430-91-2

1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol

Cat. No.: B2672418
CAS No.: 56430-91-2
M. Wt: 261.75
InChI Key: IAXHFKRPWPTGBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol is an organic compound with a complex structure that includes an amino group, a chlorophenyl group, and a phenylpropanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol can be synthesized through several methods. One common approach involves the reduction of 2-amino-5-chlorobenzophenone using a reducing agent such as lithium aluminium hydride. The reaction typically occurs in an inert atmosphere, such as nitrogen, and at low temperatures to prevent side reactions .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve catalytic hydrogenation processes. These methods are optimized for large-scale production, ensuring high yield and purity of the final product. The use of catalysts such as palladium on carbon can enhance the efficiency of the hydrogenation process .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminium hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Scientific Research Applications

1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chlorophenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(2-Amino-5-chlorophenyl)-1-phenylpropan-1-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

1-(2-amino-5-chlorophenyl)-1-phenylpropan-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-15(18,11-6-4-3-5-7-11)13-10-12(16)8-9-14(13)17/h3-10,18H,2,17H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXHFKRPWPTGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)(C2=C(C=CC(=C2)Cl)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.